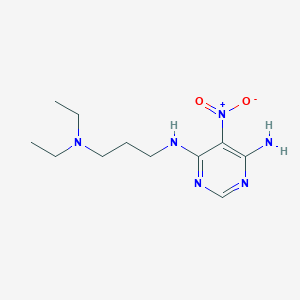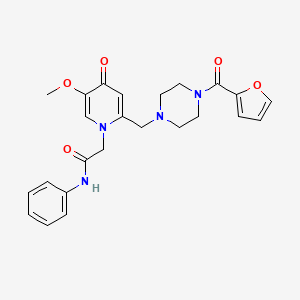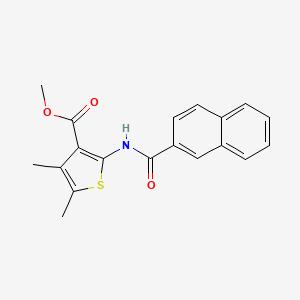
N4-(3-(diethylamino)propyl)-5-nitropyrimidine-4,6-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N4-(3-(diethylamino)propyl)-5-nitropyrimidine-4,6-diamine is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a nitro group at the 5-position and a diethylamino propyl group at the N4 position of the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(3-(diethylamino)propyl)-5-nitropyrimidine-4,6-diamine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-nitropyrimidine-4,6-diamine as the core structure.
Alkylation: The N4 position of the pyrimidine ring is alkylated using 3-(diethylamino)propyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The key steps include:
Bulk Synthesis: Utilizing large reactors for the alkylation reaction to produce significant quantities of the compound.
Optimization: Fine-tuning reaction conditions such as temperature, pressure, and solvent choice to maximize yield and minimize by-products.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N4-(3-(diethylamino)propyl)-5-nitropyrimidine-4,6-diamine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The diethylamino propyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, particularly at the diethylamino propyl group, using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as alkyl halides, bases like sodium hydride (NaH).
Oxidation: Potassium permanganate (KMnO4), acidic or basic conditions.
Major Products
Reduction: 5-amino-pyrimidine-4,6-diamine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives of the diethylamino propyl group.
Scientific Research Applications
N4-(3-(diethylamino)propyl)-5-nitropyrimidine-4,6-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N4-(3-(diethylamino)propyl)-5-nitropyrimidine-4,6-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The diethylamino propyl group enhances the compound’s lipophilicity, facilitating its cellular uptake and distribution.
Comparison with Similar Compounds
Similar Compounds
N4-(3-(diethylamino)propyl)-5-aminopyrimidine-4,6-diamine: Similar structure but with an amino group instead of a nitro group.
N4-(3-(diethylamino)propyl)-5-chloropyrimidine-4,6-diamine: Contains a chlorine atom at the 5-position instead of a nitro group.
N4-(3-(diethylamino)propyl)-5-methylpyrimidine-4,6-diamine: Features a methyl group at the 5-position.
Uniqueness
N4-(3-(diethylamino)propyl)-5-nitropyrimidine-4,6-diamine is unique due to the presence of both a nitro group and a diethylamino propyl group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields of research.
Properties
IUPAC Name |
4-N-[3-(diethylamino)propyl]-5-nitropyrimidine-4,6-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N6O2/c1-3-16(4-2)7-5-6-13-11-9(17(18)19)10(12)14-8-15-11/h8H,3-7H2,1-2H3,(H3,12,13,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXKFWFMYYYHTMY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCNC1=NC=NC(=C1[N+](=O)[O-])N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(But-2-ynoylamino)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B2406703.png)
![(NE)-N-[(4-fluorophenyl)methylidene]-N-oxidoanilinium](/img/structure/B2406706.png)
![3-{[(2E)-3-phenylprop-2-enyl]oxy}benzaldehyde](/img/structure/B2406707.png)
![4,6-dimethyl-N'-(4-methylbenzenesulfonyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide](/img/structure/B2406709.png)




![4-Cyclopropyl-6-[4-(4-methoxyphenyl)piperazine-1-carbonyl]pyrimidine](/img/structure/B2406714.png)

![4-(1-ethyl-1H-benzo[d]imidazol-2-yl)-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2406716.png)
![6-Methylsulfonyl-N-[(3S)-oxan-3-yl]pyridine-3-carboxamide](/img/structure/B2406722.png)
![3-((2-Chloro-6-fluorobenzyl)thio)-6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2406723.png)
![Ethyl 5-cyclopropyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2406724.png)
